molecular formula C21H21NO B10972547 N-(4-phenylbutyl)naphthalene-1-carboxamide

N-(4-phenylbutyl)naphthalene-1-carboxamide

Cat. No.: B10972547
M. Wt: 303.4 g/mol
InChI Key: PSOZLHSNJIONFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutyl)naphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene carboxamides This compound is characterized by a naphthalene ring substituted with a carboxamide group and a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration, or bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid or corresponding ketones.

    Reduction: Formation of N-(4-phenylbutyl)naphthylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-phenylbutyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenylbutyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-phenylbutyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO/c23-21(20-15-8-13-18-12-4-5-14-19(18)20)22-16-7-6-11-17-9-2-1-3-10-17/h1-5,8-10,12-15H,6-7,11,16H2,(H,22,23)

InChI Key

PSOZLHSNJIONFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.